1,3-Diphenyl-3-(phenylselanyl)propan-1-one
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Overview
Description
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is an organic compound that features a unique combination of phenyl and phenylselanyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one can be synthesized through a multi-step process involving the reaction of benzaldehyde, aniline, and acetophenone in the presence of a catalyst. One method involves the use of ionic liquids and supercritical carbon dioxide (scCO2) to accelerate the Mannich reaction, resulting in high yields of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-3-(phenylselanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diphenyl-3-(phenylselanyl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-3-(phenylselanyl)propan-1-one involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). The compound acts as a selective COX-2 inhibitor, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-3-(phenylamino)propan-1-one: Another COX-2 inhibitor with similar biological activity.
3,3-Diphenyl-1-propanol: A related compound with different functional groups and applications.
1,3-Diphenyl-1,3-propanedione: Known for its use in organic synthesis and as a heat stabilizer.
Uniqueness
1,3-Diphenyl-3-(phenylselanyl)propan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
76618-48-9 |
---|---|
Molecular Formula |
C21H18OSe |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1,3-diphenyl-3-phenylselanylpropan-1-one |
InChI |
InChI=1S/C21H18OSe/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI Key |
JQBZBSARNPHFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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